6,6-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
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Overview
Description
6,6-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is a chemical compound with the molecular formula C9H16ClN3O2. It is known for its unique spirocyclic structure, which includes a triazaspirodecane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as high-throughput experimentation (HTE) can be employed to develop robust synthetic routes that are scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6,6-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential intermediate in the synthesis of novel pharmaceuticals, particularly those targeting opioid receptors.
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic light-emitting diodes (OLEDs).
Biological Studies: Researchers explore its interactions with biological targets to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride involves its interaction with specific molecular targets. For instance, it has been identified as a selective agonist for delta opioid receptors. This interaction modulates the receptor’s activity, leading to various physiological effects. The compound’s binding to the receptor is facilitated by its unique spirocyclic structure, which allows for specific interactions with the receptor’s binding site .
Comparison with Similar Compounds
Similar Compounds
SNC80: A well-known delta opioid receptor agonist with a different chemotype.
BW373U86: Another delta opioid receptor agonist with structural similarities to SNC80.
Uniqueness
6,6-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct pharmacological properties. Unlike SNC80 and BW373U86, this compound exhibits lower beta-arrestin recruitment efficacy, which may translate to a different side effect profile and therapeutic potential .
Properties
Molecular Formula |
C9H16ClN3O2 |
---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
6,6-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-8(2)5-10-4-3-9(8)6(13)11-7(14)12-9;/h10H,3-5H2,1-2H3,(H2,11,12,13,14);1H |
InChI Key |
UTQXMKVLNPYIIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCC12C(=O)NC(=O)N2)C.Cl |
Origin of Product |
United States |
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